molecular formula C8H17NO B3085314 2-[Cyclopentyl(methyl)amino]ethanol CAS No. 1153555-00-0

2-[Cyclopentyl(methyl)amino]ethanol

Cat. No.: B3085314
CAS No.: 1153555-00-0
M. Wt: 143.23 g/mol
InChI Key: HDGRFLKSNLLPQX-UHFFFAOYSA-N
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Description

2-[Cyclopentyl(methyl)amino]ethanol is an organic compound that features a cyclopentyl group attached to a methylamino group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)amino]ethanol typically involves the reaction of cyclopentylamine with formaldehyde and hydrogen cyanide, followed by reduction. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to optimize the reaction rate and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopentyl methyl ketone or cyclopentyl aldehyde.

    Reduction: Cyclopentylmethylamine or cyclopentanol.

    Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.

Scientific Research Applications

2-[Cyclopentyl(methyl)amino]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, solvents, and as an additive in various formulations.

Mechanism of Action

The mechanism by which 2-[Cyclopentyl(methyl)amino]ethanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

    Cyclopentylamine: Shares the cyclopentyl group but lacks the ethanol moiety.

    Methylaminoethanol: Contains the methylamino and ethanol groups but lacks the cyclopentyl ring.

Uniqueness: 2-[Cyclopentyl(methyl)amino]ethanol is unique due to the combination of the cyclopentyl ring with the methylamino and ethanol groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[cyclopentyl(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(6-7-10)8-4-2-3-5-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGRFLKSNLLPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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